molecular formula C10H15Cl2FN2 B129999 1-(4-Fluorophenyl)piperazine dihydrochloride CAS No. 64090-19-3

1-(4-Fluorophenyl)piperazine dihydrochloride

Cat. No.: B129999
CAS No.: 64090-19-3
M. Wt: 253.14 g/mol
InChI Key: DZQVAQAZQDURKX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)piperazine dihydrochloride is a chemical compound with the molecular formula C10H15Cl2FN2. It is a derivative of piperazine, where a fluorophenyl group is attached to the piperazine ring.

Scientific Research Applications

1-(4-Fluorophenyl)piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates .

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It poses hazards such as toxicity if ingested, skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

1-(4-Fluorophenyl)piperazine dihydrochloride is a type of phenylpiperazine . Phenylpiperazines are known to be entactogenic drugs, which means they promote the release of serotonin in the central nervous system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, social behavior, appetite, digestion, sleep, memory, and sexual desire and function .

Mode of Action

The compound interacts with serotonin receptors in the brain, leading to an increase in the concentration of serotonin in the synaptic cleft . This results in enhanced serotonin signaling, which can lead to various physiological effects depending on the specific serotonin receptor subtype that is activated .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonergic system . By promoting the release of serotonin, the compound can influence various downstream effects related to mood, cognition, and behavior .

Pharmacokinetics

Like other phenylpiperazines, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of serotonin signaling . This can lead to changes in mood, cognition, and behavior, although the specific effects can vary widely depending on individual factors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature can affect the compound’s stability and solubility . Additionally, individual factors such as age, sex, genetic makeup, and health status can influence how a person responds to the compound .

Biochemical Analysis

Biochemical Properties

1-(4-Fluorophenyl)piperazine dihydrochloride is known to interact with various biomolecules. It is a part of the phenylpiperazines class of drugs, which are known to induce central serotonin release . This suggests that it may interact with enzymes and proteins involved in the serotonin pathway.

Cellular Effects

As a phenylpiperazine, it is known to influence cell function by inducing serotonin release . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to act mainly as a 5-HT 1A receptor agonist, with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . It has also been shown to inhibit the reuptake of serotonin and norepinephrine, and to possibly induce their release .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluorophenyl)piperazine dihydrochloride can be synthesized through a reaction between 4-fluoroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction is typically carried out in the presence of a solvent such as diethylene glycol monomethyl ether under reflux conditions. The reaction mixture is then subjected to microwave irradiation at a power of 800W for about 3 minutes. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can yield various substituted derivatives of this compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)piperazine
  • 1-(3-Fluorophenyl)piperazine
  • 1-(4-Chlorophenyl)piperazine

Uniqueness

1-(4-Fluorophenyl)piperazine dihydrochloride is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and binding affinities, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-(4-fluorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQVAQAZQDURKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583518
Record name 1-(4-Fluorophenyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64090-19-3
Record name 1-(4-Fluorophenyl)piperazine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Fluorophenyl) piperazine, dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Fluorophenyl)piperazine dihydrochloride
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1-(4-Fluorophenyl)piperazine dihydrochloride
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1-(4-Fluorophenyl)piperazine dihydrochloride
Reactant of Route 4
1-(4-Fluorophenyl)piperazine dihydrochloride
Reactant of Route 5
1-(4-Fluorophenyl)piperazine dihydrochloride
Reactant of Route 6
1-(4-Fluorophenyl)piperazine dihydrochloride

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